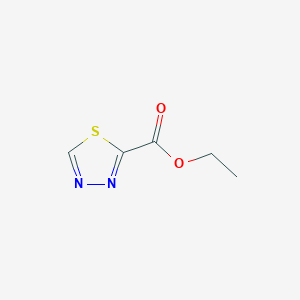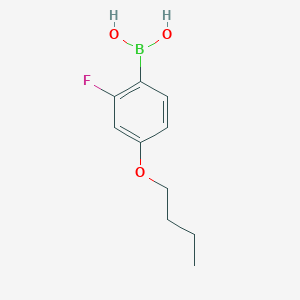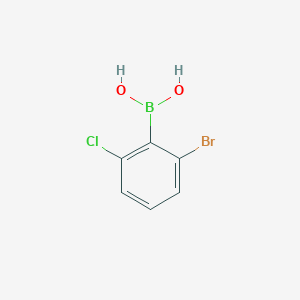
1,3,4-チアゾール-2-カルボン酸エチル
概要
説明
Ethyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O2S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
Ethyl 1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
Target of Action
Ethyl 1,3,4-thiadiazole-2-carboxylate is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of medicinal agents 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activity, suggesting they interact with multiple targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities, suggesting they interact with their targets in diverse ways
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways
Pharmacokinetics
Some properties such as gi absorption (high), bbb permeant (no), and log po/w (ilogp: 159) have been reported . These properties can influence the bioavailability of the compound, which is crucial for its pharmacological activity.
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability
生化学分析
Biochemical Properties
Ethyl 1,3,4-thiadiazole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting potent antimicrobial properties . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of microbial cell wall synthesis and metabolic processes . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
Ethyl 1,3,4-thiadiazole-2-carboxylate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of ethyl 1,3,4-thiadiazole-2-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . For instance, the compound has been shown to inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,3,4-thiadiazole-2-carboxylate remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of ethyl 1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, ethyl 1,3,4-thiadiazole-2-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
Ethyl 1,3,4-thiadiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, it has been shown to inhibit glycolytic enzymes, resulting in decreased glucose metabolism and reduced energy production in cancer cells .
Transport and Distribution
The transport and distribution of ethyl 1,3,4-thiadiazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, ethyl 1,3,4-thiadiazole-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
Ethyl 1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound is often localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, ethyl 1,3,4-thiadiazole-2-carboxylate can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular metabolism and inducing apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1,3,4-thiadiazole-2-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for ethyl 1,3,4-thiadiazole-2-carboxylate typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as reaction conditions, are optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or refluxing to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives. Substitution reactions can result in various substituted thiadiazole derivatives .
類似化合物との比較
Ethyl 1,3,4-thiadiazole-2-carboxylate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.
1,2,4-Thiadiazole: Another isomeric form of thiadiazole with different properties and applications.
Ethyl 1,3,4-thiadiazole-2-carboxylate stands out due to its specific ester functional group, which imparts unique reactivity and biological activity.
特性
IUPAC Name |
ethyl 1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGFUHHUHIYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378819-08-9 | |
| Record name | ethyl 1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 1,3,4-thiadiazole-2-carboxylate synthesized?
A1: Ethyl 1,3,4-thiadiazole-2-carboxylate (10a in the paper) is formed as a major product when Ethyl diazoacetate (2a) reacts with 1,3-thiazole-5(4H)-thione (1a) in diethyl ether in the presence of aniline []. The reaction proceeds through a complex mechanism involving a cycloaddition reaction, ring opening, and base-catalyzed rearrangement.
Q2: What is the structural confirmation of Ethyl 1,3,4-thiadiazole-2-carboxylate?
A2: The structure of Ethyl 1,3,4-thiadiazole-2-carboxylate (10a) was confirmed by X-ray crystallography, providing definitive evidence for its formation and structural characteristics []. While the paper doesn't delve into specific spectroscopic data, this technique confirms the connectivity and spatial arrangement of atoms within the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















